
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable bromomethylating agent in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include dichloromethane or chloroform.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization.
化学反应分析
Types of Reactions
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under appropriate conditions.
Addition Reactions: The dioxolane ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound.
科学研究应用
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, affecting specific biochemical pathways.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane: Similar structure but with one less chlorine atom on the phenyl ring.
Uniqueness
The presence of the bromomethyl group and the specific pattern of chlorination on the phenyl ring make 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane unique
属性
CAS 编号 |
61396-77-8 |
|---|---|
分子式 |
C10H8BrCl3O2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-(bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H8BrCl3O2/c11-5-10(15-1-2-16-10)6-3-8(13)9(14)4-7(6)12/h3-4H,1-2,5H2 |
InChI 键 |
LVVOKDOZQPZCAL-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(CBr)C2=CC(=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


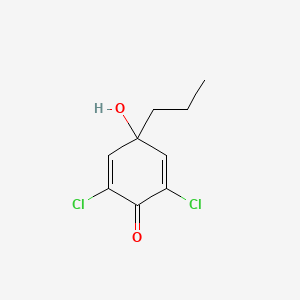
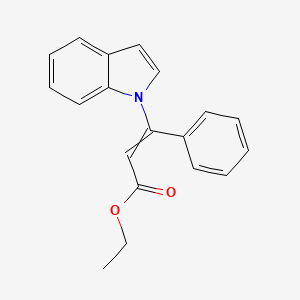

![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
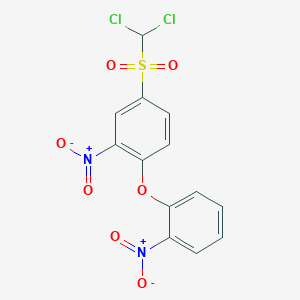
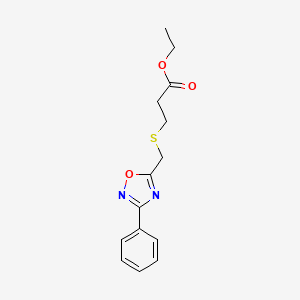
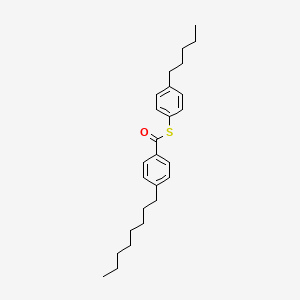

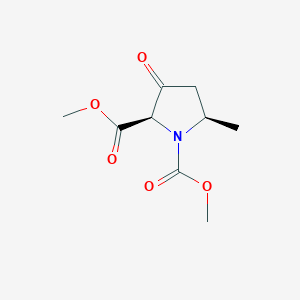
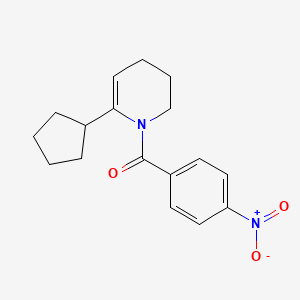

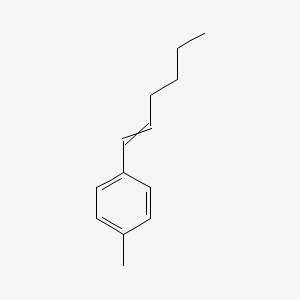
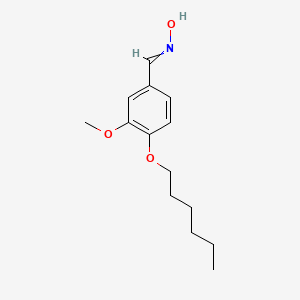
![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
